molecular formula C12H15NO2 B12991054 Methyl 2-(3-methylindolin-3-yl)acetate

Methyl 2-(3-methylindolin-3-yl)acetate

Cat. No.: B12991054
M. Wt: 205.25 g/mol
InChI Key: PLGUHKBWOSOHIO-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylindolin-3-yl)acetate is a heterocyclic compound featuring a partially saturated indoline ring substituted with a methyl group at the 3-position and an acetate ester moiety. This structure distinguishes it from aromatic indole derivatives and fully saturated isoindolinones. The compound’s ester group enhances lipophilicity, which may influence its pharmacokinetic properties, while the 3-methyl substitution introduces steric and electronic effects critical to its reactivity and biological interactions .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(3-methyl-1,2-dihydroindol-3-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-12(7-11(14)15-2)8-13-10-6-4-3-5-9(10)12/h3-6,13H,7-8H2,1-2H3

InChI Key

PLGUHKBWOSOHIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC=CC=C21)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylindolin-3-yl)acetate typically involves the reaction of 3-methylindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylindolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles.

Scientific Research Applications

Methyl 2-(3-methylindolin-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylindolin-3-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Indole-3-Acetate Derivatives

  • Methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0): Structural Difference: Lacks the saturated indoline ring and 3-methyl substitution. The indole ring is fully aromatic, leading to distinct electronic properties. Biological Relevance: Acts as an endogenous metabolite, suggesting roles in signaling pathways distinct from the target compound .
  • 2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1):

    • Structural Difference : Contains a carboxylic acid group instead of an ester and a methyl substitution at the indole 6-position.
    • Functional Impact : The carboxylic acid increases hydrophilicity, likely reducing membrane permeability compared to the esterified target compound .

Isoindolinone and Oxindole Derivatives

  • Methyl 2-(1-Methyl-3-oxoisoindolin-1-yl)acetate: Structural Difference: Features a 3-oxo isoindolinone ring instead of indoline.
  • Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate: Structural Difference: Incorporates a conjugated ylidene group (C=O) at the 3-position.

Substituted Imidazole Acetates

  • Ethyl 2-(2,5-Diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ):
    • Structural Difference : Replaces the indoline ring with a diphenylimidazole core.
    • Electronic Effects : Electron-withdrawing substituents (e.g., 4-chlorophenyl in Figure 1C) increase electrophilicity, contrasting with the electron-donating methyl group in the target compound .

Table 1: Key Properties of Methyl 2-(3-Methylindolin-3-yl)acetate and Analogues

Compound Core Structure Substituents Key Functional Group LogP* (Predicted) Biological Activity Notes
This compound Indoline 3-methyl, acetate ester Ester ~2.5 Potential CNS activity due to lipophilicity
Methyl 2-(1H-indol-3-yl)acetate Indole None, acetate ester Ester ~2.0 Endogenous metabolite
2-(6-Methyl-1H-indol-3-yl)acetic Acid Indole 6-methyl, carboxylic acid Carboxylic acid ~1.2 Research use in plant biology
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Oxindole Ylidene, ester α,β-Unsaturated ester ~3.0 Precursor for cycloaddition reactions

*LogP values estimated using fragment-based methods.

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